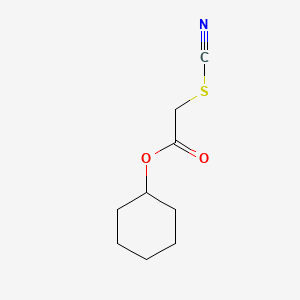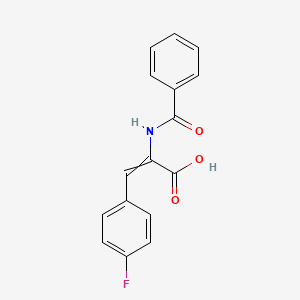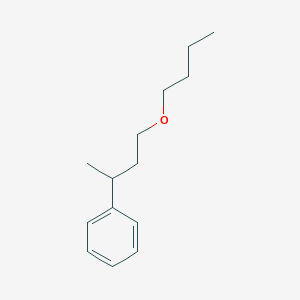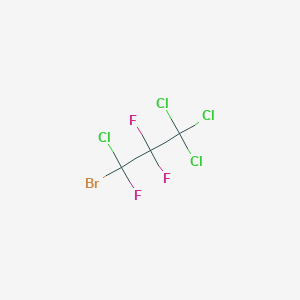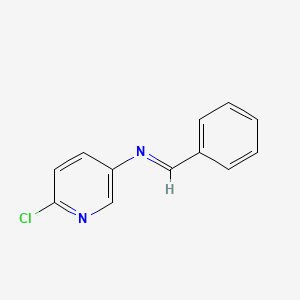
5-(Benzylideneamino)-2-chloro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylideneamino)-2-chloro-pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzylideneamino group at the 5-position and a chlorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylideneamino)-2-chloro-pyridine typically involves the condensation of 2-chloro-5-aminopyridine with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction can be represented as follows:
2-chloro-5-aminopyridine+benzaldehyde→this compound+H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzylideneamino)-2-chloro-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The benzylideneamino group can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, to form corresponding oxides or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Major Products:
- Substitution products with various nucleophiles.
- Reduced amine derivatives.
- Oxidized products depending on the oxidizing agent used.
Applications De Recherche Scientifique
Chemistry: 5-(Benzylideneamino)-2-chloro-pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(Benzylideneamino)-2-chloro-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
2-Chloro-5-aminopyridine: A precursor in the synthesis of 5-(Benzylideneamino)-2-chloro-pyridine.
Benzylideneaniline: A compound with a similar benzylideneamino group but without the pyridine ring.
2-Chloro-5-nitropyridine: A compound with a similar pyridine ring and chlorine substitution but with a nitro group instead of a benzylideneamino group.
Uniqueness: this compound is unique due to the presence of both the benzylideneamino group and the chlorine atom on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
5325-71-3 |
|---|---|
Formule moléculaire |
C12H9ClN2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
N-(6-chloropyridin-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-9H |
Clé InChI |
BQBVJUWPHXYQIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
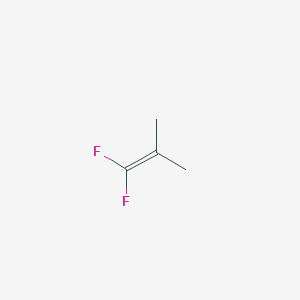
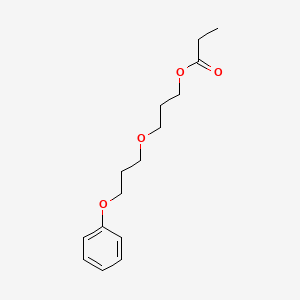
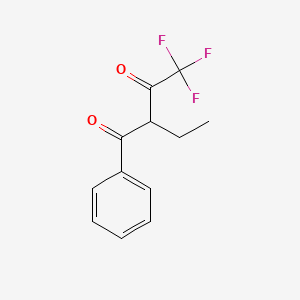
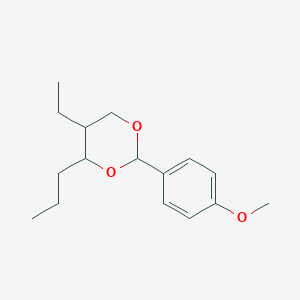
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)


![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
